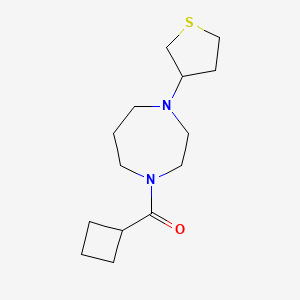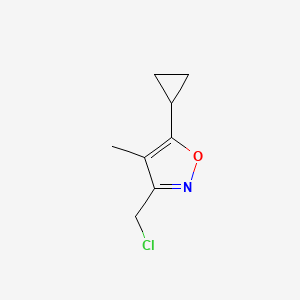
4-(Trifluoromethyl)benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular weight of 260.24 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2OS/c11-10(12,13)6-2-1-3-7-5(6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
“4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide” is a solid at ambient temperature . Its molecular weight is 260.24 .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide plays a role in the synthesis of various heterocyclic compounds. It has been used in the preparation of benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors for synthesizing a wide range of derivatives like pyrazoles, isoxazoles, pyrimidines, triazines, and more (Mohareb et al., 2004).
Catalytic Annulation
This compound is significant in rhodium-catalyzed dehydrogenative annulation processes. It reacts with alkynes in the presence of a rhodium catalyst and copper oxidant to yield multiply substituted benzo[c]thiophenes, some of which exhibit strong solid-state fluorescence (Fukuzumi et al., 2016).
Urotensin-II Receptor Antagonism
Derivatives of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide have been synthesized and evaluated for their potential as urotensin-II receptor antagonists. These compounds have shown potent UT binding affinities, making them relevant in studies related to this receptor (Lim et al., 2016).
Structural Studies
The compound has been a subject of structural studies, such as the investigation of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide. These studies include crystallographic analysis and spectroscopic characterization, which are crucial for understanding its chemical properties and potential applications (Abbasi et al., 2011).
Pharmacological Research
While avoiding specifics about drug use and side effects, it's noteworthy that various derivatives of benzo[b]thiophene-2-carboxamide, including 4-(Trifluoromethyl) derivatives, have been synthesized and assessed for a range of pharmacological activities. This includes the exploration of their potential in antiarrhythmic, serotonin antagonist, and anti-anxiety applications (Amr et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements including H302+H312+H332;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXDZBIZPTLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)

![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)


![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)


